N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide
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Overview
Description
N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes two anilinocarbonyl groups attached to a terephthalamide core. Its molecular formula is C34H26N4O4, and it is often used in advanced materials science and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide typically involves the reaction of terephthaloyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilinocarbonyl derivatives.
Scientific Research Applications
N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2-(methoxycarbonyl)phenyl]terephthalamide
- N,N’-bis[2-(aminocarbonyl)phenyl]terephthalamide
- N,N’-bis[2-(hydroxycarbonyl)phenyl]terephthalamide
Uniqueness
N,N’-bis[2-(anilinocarbonyl)phenyl]terephthalamide is unique due to its specific anilinocarbonyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research .
Properties
IUPAC Name |
1-N,4-N-bis[2-(phenylcarbamoyl)phenyl]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O4/c39-31(37-29-17-9-7-15-27(29)33(41)35-25-11-3-1-4-12-25)23-19-21-24(22-20-23)32(40)38-30-18-10-8-16-28(30)34(42)36-26-13-5-2-6-14-26/h1-22H,(H,35,41)(H,36,42)(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJDYDMNQWMZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367523 |
Source
|
Record name | ST034085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6204-24-6 |
Source
|
Record name | ST034085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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